molecular formula C17H21N B085602 Demelverine CAS No. 13977-33-8

Demelverine

Cat. No. B085602
CAS RN: 13977-33-8
M. Wt: 239.35 g/mol
InChI Key: XVWQQNARVMHZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demelverine is a compound that may be synthesized through chemical reactions involving amines and aldehydes, resulting in the formation of an imine bond, which is central to its molecular structure. This process, known as dynamic imine chemistry, utilizes reversible reactions under thermodynamic control to create structurally complex molecules from simpler precursors (Belowich & Stoddart, 2012).

Synthesis Analysis

The synthesis of complex molecules like Demelverine often involves multi-step chemical processes. For instance, the synthesis of related compounds has been achieved through stereoselective coupling processes and the strategic use of dynamic covalent chemistry (DCC) to ensure the formation of the most stable isomers (Kuboyama et al., 2004; Meyer, Joiner & Stoddart, 2007).

Molecular Structure Analysis

The molecular structure of Demelverine, like other synthetic compounds, is influenced by its imine bond formation, a characteristic feature that provides a framework for creating diverse and stable molecules. This structural characteristic is a product of the reversible nature of imine formation, which is a cornerstone in synthetic chemistry, particularly in the formation of cyclic and acyclic compounds (Belowich & Stoddart, 2012; Meyer, Joiner & Stoddart, 2007).

Chemical Reactions and Properties

The chemical reactions leading to the formation of Demelverine involve the condensation of amines and aldehydes to form imines. These reactions are central to the field of dynamic covalent chemistry, where they are employed for constructing complex molecules through template-directed synthesis strategies. The inherent reversibility associated with these reactions allows for error correction and optimization of the molecular structure (Belowich & Stoddart, 2012; Meyer, Joiner & Stoddart, 2007).

Physical Properties Analysis

While specific studies on Demelverine's physical properties were not highlighted, the general physical properties of similar compounds synthesized through dynamic imine chemistry can be inferred. These properties typically include solubility, melting points, and crystalline structure, which are determined by the molecular framework and functional groups present in the final product (Belowich & Stoddart, 2012).

Chemical Properties Analysis

The chemical properties of Demelverine, such as reactivity and stability, are influenced by the imine bond's reversibility. This allows the compound to undergo structural transformations under different chemical conditions, enabling the synthesis of a variety of derivatives and structurally related compounds through template-directed synthetic approaches (Meyer, Joiner & Stoddart, 2007).

Scientific Research Applications

  • Activation of HNF4α :

    • Alverine, a drug structurally similar to Demelverine, is identified as an activator of the nuclear receptor transcription factor HNF4α. This discovery suggests potential applications in treating diseases like inflammatory bowel and diabetes, which may respond to HNF4α activators (Lee et al., 2013).
  • Pharmaceutical Multicomponent Analysis :

    • Research on a multicomponent pharmaceutical system including Demelverine hydrochloride used ion-pair-HPLC-technique to analyze components. This study is crucial for understanding the pharmacological interactions and effective application of Demelverine in multicomponent drug formulations (Jira & Beyrich, 1988).
  • Treatment of Depression :

    • Demelverine is listed among compounds potentially useful for treating or alleviating depression. This suggests a possible application in psychiatric medicine (Young et al., 1987).
  • Inhibitory Effect on Pathogenic Fungi :

    • The inhibitory effect of 7-demethoxytylophorine (DEM), a compound related to Demelverine, against plant-pathogenic fungi, especially Penicillium italicum, suggests potential applications in antifungal treatments and agricultural protection (Chen et al., 2019).
  • Altering Bowel Motility in Irritable Bowel Syndrome :

    • Studies on Mebeverine, another compound similar to Demelverine, indicate its effectiveness in altering small bowel motility in irritable bowel syndrome, which could imply similar therapeutic uses for Demelverine (Evans et al., 1996).
  • Instability and Metabolism Investigations :

    • Research on the instability and metabolism of Mebeverine, related to Demelverine, informs the investigative implications and best practices for clinical use and forensic investigation, which could be applicable to Demelverine as well (Elliott & Burgess, 2006).
  • Neurotoxicity Studies :

    • Examination of papaverine, a compound with similarities to Demelverine, for neurotoxicity in the treatment of cerebral vasospasm, provides insights into potential side effects and safety concerns that could be relevant for Demelverine (Smith et al., 2004).

properties

IUPAC Name

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWQQNARVMHZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-09-0 (HCl)
Record name Demelverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40161164
Record name Demelverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demelverine

CAS RN

13977-33-8
Record name Demelverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13977-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demelverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demelverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyldiphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMELVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX0B07OP8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demelverine
Reactant of Route 2
Reactant of Route 2
Demelverine
Reactant of Route 3
Reactant of Route 3
Demelverine
Reactant of Route 4
Reactant of Route 4
Demelverine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Demelverine
Reactant of Route 6
Reactant of Route 6
Demelverine

Citations

For This Compound
13
Citations
C Crawford, YH Wang, B Avula, JY Bae, IA Khan… - Clinical …, 2020 - Taylor & Francis
Context: Public health concerns are emerging surrounding huperzine A commonly found in dietary supplements. We sought to determine the actual content of products claiming to …
Number of citations: 11 www.tandfonline.com
B Avula, JY Bae, AG Chittiboyina, YH Wang… - … of pharmaceutical and …, 2019 - Elsevier
… These include several phenethylamines (PEA) such as demelverine, hordenine, N, N-dimethyl-… diphenethylamine (demelverine) at the concentration range of 0.1–4.2 mg/daily dose. …
Number of citations: 17 www.sciencedirect.com
T Jira, T Beyrich - Die Pharmazie, 1988 - europepmc.org
A multicomponent system of non-ionic (methyl-and propylhydroxybenzoate) and ionic (theophylline, phenobarbital, atropine methobromide, demelverine hydrochloride) analytes, which …
Number of citations: 2 europepmc.org
S Garzoli, A Pirolli, E Vavala, A Di Sotto, G Sartorelli… - Molecules, 2015 - mdpi.com
A comprehensive study on essential oils (EOs) extracted from some Mentha suaveolens L. samples, collected in the countryside of Tarquinia, is reported. In this study, the procedure for …
Number of citations: 39 www.mdpi.com
VR Kozhuharov, K Ivanov, S Ivanova - BioMed Research …, 2022 - hindawi.com
Background. The substances used in sport could be divided into two major groups: those banned by the World Anti-Doping Agency and those which are not. The prohibited list is …
Number of citations: 32 www.hindawi.com
U Demme, J Becker, H Bussemas, T Daldrup… - Proceedings of the 12th …, 2005 - gtfch.org
Results The extraction yields for 333 compounds of clinical or forensic interest have been determined, including psychopharmaceuticals and narcotics (eg, benzodiazepines, tricyclic …
Number of citations: 7 gtfch.org
M Božović, A Pirolli, R Ragno - Molecules, 2015 - mdpi.com
… For example, in the month of July, demelverine and eucalyptol had a percentage of about 0.5%–2.0% in the first 3 h of extraction and increased to reach a maximum of about 29% after …
Number of citations: 118 www.mdpi.com
C Crawford, AR Walter, B Avula, AT Lindsey… - Clinical …, 2022 - Taylor & Francis
Context The purpose of this project was to determine types of dietary supplement products US Service Members frequently ask about and identify risks associated with select products …
Number of citations: 8 www.tandfonline.com
F De Santis - 2014 - iris.uniroma1.it
Chlamydiae are obligate intracellular Gram-negative bacteria with a unique biphasic developmental cycle, alternating between infectious elementary bodies and replicative reticulate …
Number of citations: 3 iris.uniroma1.it
TM Karpiński - Biomolecules, 2020 - mdpi.com
The incidence of fungal infections has been steadily increasing in recent years. Systemic mycoses are characterized by the highest mortality. At the same time, the frequency of …
Number of citations: 146 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.